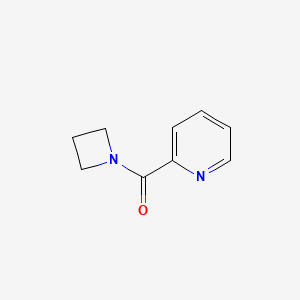![molecular formula C12H13ClN2O2 B7476333 N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). It is a small molecule drug that selectively targets the mutant form of EGFR, which is commonly found in NSCLC patients.
Wirkmechanismus
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide works by selectively targeting the mutant form of EGFR, which is commonly found in NSCLC patients. It binds to the ATP-binding site of the mutant EGFR, preventing the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting the activity of mutant EGFR, N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide induces apoptosis (programmed cell death) in cancer cells, leading to tumor regression.
Biochemical and Physiological Effects
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the activity of mutant EGFR, leading to the downregulation of downstream signaling pathways that promote cell growth and survival. This results in the induction of apoptosis in cancer cells, leading to tumor regression. N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide has also been found to have minimal effects on normal cells, reducing the risk of side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide has several advantages for lab experiments, including its high potency and specificity for mutant EGFR, its ability to induce apoptosis in cancer cells, and its minimal effects on normal cells. However, its limitations include its high cost, its limited availability, and the need for specialized equipment and expertise to handle the drug.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide. These include the investigation of its efficacy in combination with other drugs, the identification of biomarkers that can predict response to the drug, and the development of new formulations that can improve its pharmacokinetic properties. Additionally, further studies are needed to explore the potential of N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide in other types of cancer and to identify potential drug resistance mechanisms.
Synthesemethoden
The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide involves several steps, including the preparation of the key intermediate compound, N-(2-chloro-6-methylphenyl)glycine, and the subsequent coupling reaction with (1R,2S)-2-amino-1-(4-methoxyphenyl)propane-1,3-diol. The final product is obtained through a series of purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide has been extensively studied in preclinical and clinical trials, and has shown promising results in the treatment of NSCLC patients with EGFR mutations. It has been found to be highly effective in inhibiting the growth of cancer cells and improving the survival rates of patients.
Eigenschaften
IUPAC Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-5-2-1-4-9(10)12(17)14-8-11(16)15-6-3-7-15/h1-2,4-5H,3,6-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZMWQPDLIOAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)



![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)


